molecular formula C22H18F3N3O3 B5188289 1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B5188289
M. Wt: 429.4 g/mol
InChI Key: IDNQVLAHOXFQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly referred to as 2C-C-NBOMe and is primarily used in scientific research. The compound has gained significant attention in recent years due to its potential application in the field of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor. The compound has also been shown to have affinity for other serotonin receptors such as 5-HT2B and 5-HT2C.
Biochemical and Physiological Effects:
1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound has also been shown to have anxiogenic and hallucinogenic effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the structure-activity relationship of various compounds and for developing new drugs. However, one of the main limitations of using the compound is its potential for off-target effects and toxicity. Careful consideration must be given to the dosage and administration of the compound in order to minimize these effects.

Future Directions

There are several future directions for research involving 1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One area of research is the development of new drugs that target the serotonin receptor system. The compound has also shown potential as a therapeutic agent for various neurological disorders such as depression and anxiety. Further studies are needed to fully understand the mechanism of action of the compound and its potential for therapeutic use. Additionally, future studies should focus on the potential for toxicity and off-target effects of the compound in order to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of 1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 1-naphthoylpiperazine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified through a series of steps such as recrystallization or column chromatography.

Scientific Research Applications

1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is primarily used in scientific research as a tool to study the structure-activity relationship of various compounds. It is often used as a reference compound for the development of new drugs and as a standard for analytical testing. The compound has also been used in studies involving the serotonin receptor system and has shown potential as a therapeutic agent for various neurological disorders.

properties

IUPAC Name

naphthalen-1-yl-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3/c23-22(24,25)16-8-9-19(20(14-16)28(30)31)26-10-12-27(13-11-26)21(29)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNQVLAHOXFQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

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